molecular formula C17H25FN2O3 B6017170 1-[(2-Fluoro-5-methoxyphenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one

1-[(2-Fluoro-5-methoxyphenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one

Cat. No.: B6017170
M. Wt: 324.4 g/mol
InChI Key: MYZWFBJCCYJBEM-UHFFFAOYSA-N
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Description

1-[(2-Fluoro-5-methoxyphenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one is a complex organic compound with a unique structure that includes a piperidinone ring substituted with fluoro, methoxy, and amino groups

Properties

IUPAC Name

1-[(2-fluoro-5-methoxyphenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O3/c1-12(2)19-11-17(22)7-4-8-20(16(17)21)10-13-9-14(23-3)5-6-15(13)18/h5-6,9,12,19,22H,4,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZWFBJCCYJBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1(CCCN(C1=O)CC2=C(C=CC(=C2)OC)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Fluoro-5-methoxyphenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Fluoro-5-methoxyphenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would regenerate the hydroxyl group.

Scientific Research Applications

1-[(2-Fluoro-5-methoxyphenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Fluoro-5-methoxyphenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance its binding affinity to certain receptors or enzymes, while the piperidinone ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Fluoro-5-methoxyphenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one is unique due to its combination of functional groups and the piperidinone ring, which confer specific chemical and biological properties that are not found in the similar compounds listed above.

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